molecular formula C10H6Cl4N2O3P+ B14322034 Chlorothalonil-fosetyl mixt. CAS No. 100756-23-8

Chlorothalonil-fosetyl mixt.

Cat. No.: B14322034
CAS No.: 100756-23-8
M. Wt: 374.9 g/mol
InChI Key: SLCMCQIUZPRJCT-UHFFFAOYSA-O
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Description

Chlorothalonil-fosetyl mixture is a combination of two fungicides, chlorothalonil and fosetyl-aluminum, used primarily in agriculture to control a wide range of fungal diseases. Chlorothalonil is a broad-spectrum, non-systemic fungicide, while fosetyl-aluminum is a systemic fungicide that is absorbed by plants and translocated to various parts. This mixture is particularly effective in managing diseases in crops such as vegetables, fruits, and ornamental plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorothalonil is synthesized through the chlorination of isophthalonitrile. The process involves the reaction of isophthalonitrile with chlorine gas in the presence of a catalyst to produce chlorothalonil. Fosetyl-aluminum is synthesized by reacting ethyl phosphonate with aluminum sulfate under controlled conditions.

Industrial Production Methods

Industrial production of chlorothalonil involves large-scale chlorination reactors where isophthalonitrile is continuously fed and chlorinated. The product is then purified through crystallization and filtration. Fosetyl-aluminum production involves batch reactors where ethyl phosphonate and aluminum sulfate are mixed and reacted, followed by filtration and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Chlorothalonil undergoes various chemical reactions, including:

    Oxidation: Chlorothalonil can be oxidized to form chlorinated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly with thiol groups.

Fosetyl-aluminum primarily undergoes hydrolysis in aqueous environments, releasing phosphonic acid and aluminum ions.

Common Reagents and Conditions

    Oxidation: Chlorothalonil reacts with oxidizing agents such as hydrogen peroxide.

    Substitution: Reactions with thiol-containing compounds like glutathione.

Major Products

    Oxidation: Chlorinated derivatives of chlorothalonil.

    Substitution: Glutathione adducts.

Scientific Research Applications

Chlorothalonil-fosetyl mixture has several scientific research applications:

    Agriculture: Used extensively to control fungal diseases in crops, improving yield and quality.

    Environmental Studies: Studied for its impact on soil microbial communities and its persistence in the environment.

    Toxicology: Research on its effects on non-target organisms and potential human health impacts.

Mechanism of Action

Chlorothalonil exerts its fungicidal effects by reacting with glutathione, a critical molecule in cellular detoxification, leading to the formation of a glutathione adduct and depletion of cellular glutathione levels. This disrupts cellular processes and leads to cell death. Fosetyl-aluminum works by being absorbed and translocated within the plant, where it is converted to phosphonic acid, which inhibits fungal growth by disrupting their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Chlorothalonil: Similar compounds include captan and folpet, which also react with thiol groups.

    Fosetyl-aluminum: Similar compounds include phosphorous acid and its salts.

Uniqueness

The combination of chlorothalonil and fosetyl-aluminum offers a broad spectrum of activity due to the complementary modes of action. Chlorothalonil provides contact protection, while fosetyl-aluminum offers systemic protection, making the mixture highly effective against a wide range of fungal pathogens.

Properties

CAS No.

100756-23-8

Molecular Formula

C10H6Cl4N2O3P+

Molecular Weight

374.9 g/mol

IUPAC Name

ethoxy-hydroxy-oxophosphanium;2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile

InChI

InChI=1S/C8Cl4N2.C2H5O3P/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14;1-2-5-6(3)4/h;2H2,1H3/p+1

InChI Key

SLCMCQIUZPRJCT-UHFFFAOYSA-O

Canonical SMILES

CCO[P+](=O)O.C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)Cl

Origin of Product

United States

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